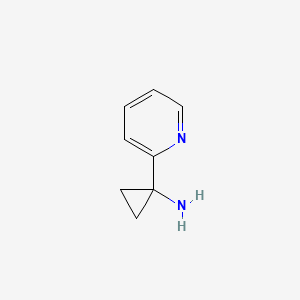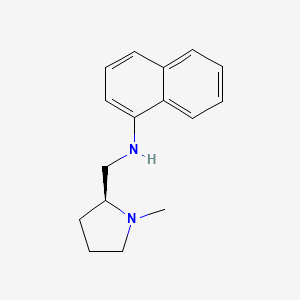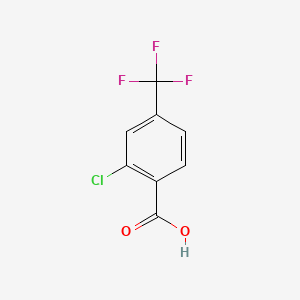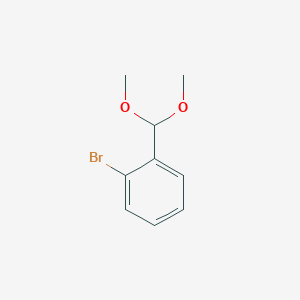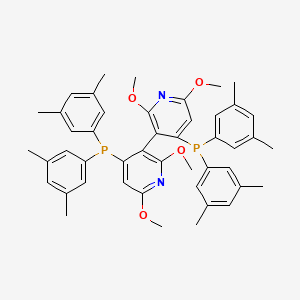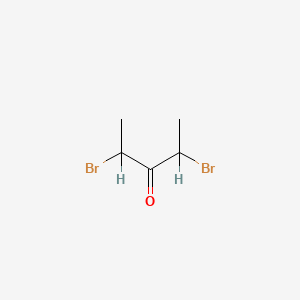
2,4-Dibromo-3-pentanone
描述
2,4-Dibromo-3-pentanone is an organic compound with the molecular formula C5H8Br2O. It is a dibrominated derivative of 3-pentanone and is known for its reactivity and utility in various chemical syntheses. This compound is characterized by the presence of two bromine atoms attached to the second and fourth carbon atoms of the pentanone backbone.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-pentanone can be synthesized through the bromination of 3-pentanone. The process involves the addition of bromine to a solution of 3-pentanone in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out at low temperatures (between -10°C and 0°C) to control the exothermic nature of the bromination reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in a controlled environment with efficient exhaust systems to manage the release of hydrogen bromide gas. The product is then purified through fractional distillation under reduced pressure to obtain a high yield of the desired compound .
化学反应分析
Types of Reactions: 2,4-Dibromo-3-pentanone undergoes various chemical reactions, including:
Reduction: Electrochemical reduction in the presence of acetic acid and sodium acetate yields α-acetoxy ketones.
Substitution: Reaction with lithium dimethylcuprate in diethyl ether at -78°C results in the formation of 2,2,4-trimethyl-3-pentanone.
Common Reagents and Conditions:
Reduction: Acetic acid, sodium acetate.
Substitution: Lithium dimethylcuprate, diethyl ether.
Major Products:
Reduction: α-Acetoxy ketones.
Substitution: 2,2,4-Trimethyl-3-pentanone.
科学研究应用
2,4-Dibromo-3-pentanone is utilized in various scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,4-dibromo-3-pentanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be substituted by various nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which increase the electrophilicity of the carbonyl carbon .
相似化合物的比较
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
- 2,4-Dichloro-3-pentanone
- 2,4-Difluoro-3-pentanone
Comparison: 2,4-Dibromo-3-pentanone is unique due to the presence of two bromine atoms, which impart distinct reactivity compared to its chloro and fluoro analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, whereas the chloro and fluoro derivatives exhibit different reactivity patterns due to the varying electronegativities and sizes of the halogen atoms .
属性
IUPAC Name |
2,4-dibromopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIOAUZQKSZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472915 | |
| Record name | 2,4-dibromo-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-60-1 | |
| Record name | 2,4-dibromo-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic utility of 2,4-Dibromo-3-pentanone?
A: this compound serves as a valuable precursor to the dimethyloxyallyl cation, a reactive intermediate in organic synthesis. This intermediate participates in [4+3] and [3+2] cycloaddition reactions, enabling the construction of various cyclic compounds. []
Q2: What are some examples of reactions this compound can undergo?
A: This compound exhibits versatility in its reactivity. For instance, it reacts with enamines to yield 2-cyclopenten-1-ones, useful building blocks in organic synthesis. [] Additionally, it participates in [4+3] cycloaddition reactions with furan, leading to the formation of bicyclic ketones, valuable intermediates in the synthesis of tropinoids. []
Q3: Can you provide an example of this compound's application in complex molecule synthesis?
A: Researchers have successfully employed this compound in the synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. This involved a diiron nonacarbonyl-assisted spirocyclization reaction with 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile. [] This highlights the compound's potential in constructing complex nitrogen-containing heterocycles.
Q4: How does this compound react with 1,3-dienes?
A: In the presence of CeCl3–SnCl2, this compound reacts with 1,3-dienes to afford [3+4] cycloadducts. Interestingly, the reaction with isoprene yields both [3+4] and [3+2] cycloadducts, showcasing the influence of diene structure on reaction outcomes. []
Q5: Are there any safety concerns associated with handling this compound?
A: Yes, this compound is a lachrymator and skin irritant. It is crucial to handle it with caution in a well-ventilated area, wearing appropriate protective equipment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



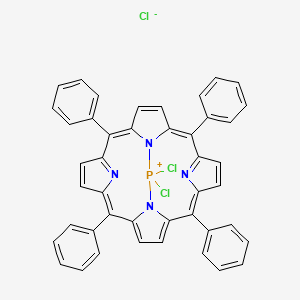
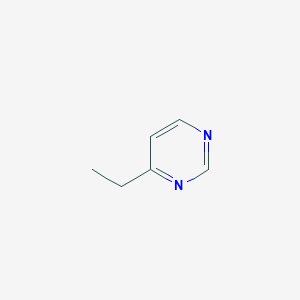
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

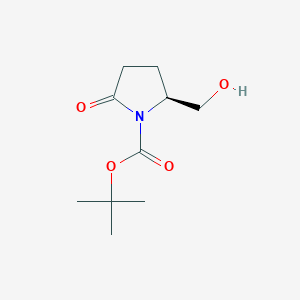
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
